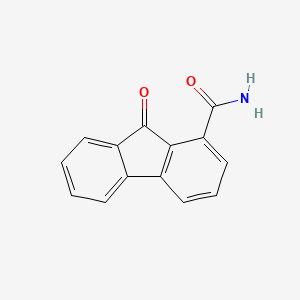
9-Oxo-9H-fluorene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-9H-fluorene-1-carboxamide: is a chemical compound that belongs to the class of fluorene derivatives It is characterized by the presence of a carboxamide group attached to the fluorene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-1-carboxamide typically involves the reaction of 9-oxo-9H-fluorene with an appropriate amine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Oxo-9H-fluorene-1-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: 9-Oxo-9H-fluorene-1-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound has been studied for its potential as an apoptosis inducer. It has shown activity in inducing programmed cell death in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Medicine: The compound’s ability to induce apoptosis has implications for its use in developing new anticancer drugs. Its structure-activity relationship has been explored to optimize its efficacy and selectivity towards cancer cells .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 9-Oxo-9H-fluorene-1-carboxamide exerts its effects, particularly in inducing apoptosis, involves the activation of caspases. Caspases are a family of protease enzymes that play essential roles in programmed cell death. The compound interacts with specific molecular targets, leading to the activation of these enzymes and subsequent cell death. This pathway is crucial for its potential application in cancer therapy .
Comparaison Avec Des Composés Similaires
- N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide
- N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide
Comparison: Compared to similar compounds, 9-Oxo-9H-fluorene-1-carboxamide stands out due to its specific structure-activity relationship. The presence of the carboxamide group and its position on the fluorene ring contribute to its unique biological activity. This compound has shown promising results in inducing apoptosis with sub-micromolar potencies, making it a valuable candidate for further research in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H9NO2 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
9-oxofluorene-1-carboxamide |
InChI |
InChI=1S/C14H9NO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H,(H2,15,17) |
Clé InChI |
SMDKURVJWYOXSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)






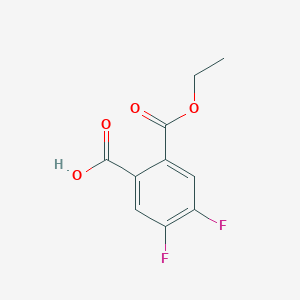
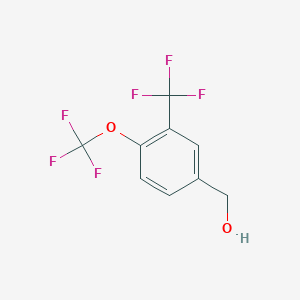

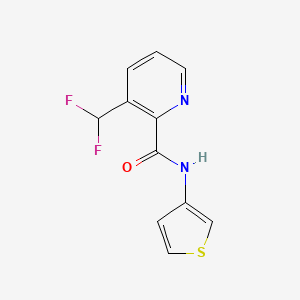
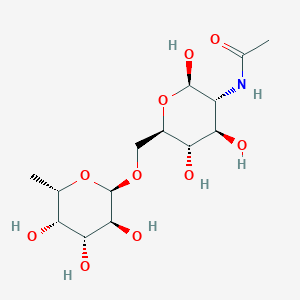
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)

